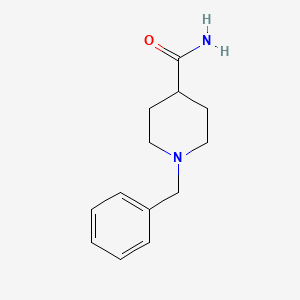

1-Benzylpiperidine-4-carboxamide

Overview

Description

Synthesis Analysis

The synthesis of 4-benzylpiperidine carboxamides involves key steps such as amidation and substitution. Studies have shown that derivatives with a 3-carbon linker display better activity, highlighting the importance of chain length in the synthesis process. For instance, 4-biphenyl- and 2-naphthyl-substituted derivatives have demonstrated greater dual reuptake inhibition, underscoring the synthetic flexibility and potential pharmacological applications of these compounds (Paudel et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of 1-Benzylpiperidine-4-carboxamide derivatives has revealed that structural modifications can significantly impact their activity as acetylcholinesterase inhibitors. Introduction of a lipophilic environment and substitutions at specific positions on the pyridazine ring have been found to be favorable for enzymatic inhibitory activity, indicating the critical role of molecular architecture in determining biological efficacy (Contreras et al., 2001).

Chemical Reactions and Properties

1-Benzylpiperidine-4-carboxamide and its derivatives participate in various chemical reactions, contributing to their diverse chemical properties. For example, reactions involving N-benzyl-2-cyanoacetamide with 2-naphthol and aromatic aldehydes in the presence of piperidine as a base have led to novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives, showcasing the compound's versatility in chemical synthesis and the potential for developing new therapeutic agents (Pouramiri et al., 2017).

Physical Properties Analysis

The physical properties of 1-Benzylpiperidine-4-carboxamide derivatives are crucial for their application in medicinal chemistry. Studies focusing on the solubility, stability, and bioavailability of these compounds are essential for advancing their therapeutic potential. For example, certain derivatives have demonstrated good aqueous solubility and oral bioavailability across multiple species, which are key factors for developing effective pharmaceutical agents (Penning et al., 2008).

Scientific Research Applications

1. Alzheimer’s Disease Treatment

- Application : Piperidine derivatives are used in the treatment of Alzheimer’s disease. One such derivative is Donepezil, an FDA-approved drug for Alzheimer’s disease, which is a cholinesterase inhibitor .

- Method : Donepezil works by increasing acetylcholine levels in the brain, which are usually low in people with Alzheimer’s. It does this by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine .

- Results : Donepezil has been shown to improve cognition and behavior in patients with Alzheimer’s disease .

2. Synthesis of Biologically Active Piperidines

- Application : Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Method : The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- Results : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Future Directions

While specific future directions for 1-Benzylpiperidine-4-carboxamide are not mentioned in the retrieved data, piperidine derivatives are of significant interest in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals and are often used as building blocks for drug design .

properties

IUPAC Name |

1-benzylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-13(16)12-6-8-15(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYICIJWHSZXTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354810 | |

| Record name | 1-benzylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzylpiperidine-4-carboxamide | |

CAS RN |

62992-68-1 | |

| Record name | 1-benzylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

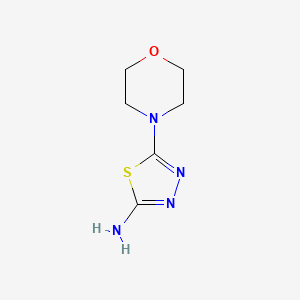

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1270443.png)